INMT Inhibition vs. Indole Acetamide Analogs
The target compound inhibits human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM [1]. This potency is 6-fold weaker than a potent indole acetamide INMT inhibitor (Ki = 2,000 nM, BDBM50367125) [2], but 8.3-fold stronger than a weak indole acetamide inhibitor (IC50 = 100,000 nM, BDBM50598878) [3]. These data position the 5-methyl bis-indole acetamide as a mid-potency tool compound for studying INMT pharmacology with a defined activity window.
| Evidence Dimension | Human INMT inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12,000 nM |
| Comparator Or Baseline | Comparator 1 (BDBM50367125): Ki = 2,000 nM; Comparator 2 (BDBM50598878): IC50 = 100,000 nM |
| Quantified Difference | 6-fold weaker than Comparator 1; 8.3-fold stronger than Comparator 2 |
| Conditions | BindingDB curated data; human INMT enzyme inhibition assay |
Why This Matters
Defines the compound's potency niche relative to available indole acetamides, enabling rational selection for INMT-targeted mechanistic studies.
- [1] BindingDB. BDBM50367839. Ki: 1.20E+4 nM for human INMT. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367839 View Source
- [2] BindingDB. BDBM50367125. Ki: 2.00E+3 nM for human INMT. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367125 View Source
- [3] BindingDB. BDBM50598878. IC50: 1.00E+5 nM for human INMT. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50598878 View Source
